5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
Overview
Description
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with additional substituents including a benzylthio group, a bromine atom, and a chlorine atom. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by cyclization reactions involving appropriate amidine or guanidine derivatives.
Introduction of Substituents: The benzylthio group is introduced via nucleophilic substitution reactions, while the bromine and chlorine atoms are introduced through halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzylthio group can participate in coupling reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolopyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Materials Science: The unique electronic properties of this compound make it of interest in the development of new materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can enhance binding affinity to these targets, while the bromine and chlorine atoms can modulate the compound’s electronic properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar benzylthio group but has a different ring structure.
5-(2-Benzylthio)-7-chlorothiazolo[4,5-d]pyrimidine: This compound is closely related but lacks the bromine atom.
Uniqueness
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is unique due to the combination of its substituents and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-benzylsulfanyl-2-bromo-7-chloro-[1,3]thiazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3S2/c13-11-16-10-8(19-11)9(14)15-12(17-10)18-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRUZCUIVQWNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC(=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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